

# An In-depth Technical Guide to (+)-Isononyl Acetate

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## Compound of Interest

Compound Name: (+)-isononyl acetate

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **(+)-isononyl acetate**. The term "isononyl acetate" typically refers to a mixture of C<sub>11</sub>H<sub>22</sub>O<sub>2</sub> isomers, with 7-methyloctyl acetate being a prominent component. This document focuses on the dextrorotatory enantiomer, denoted as (+), which arises from the chiral center at the C7 position of the octyl chain. This guide includes a summary of quantitative data, a detailed experimental protocol for its synthesis via Fisher esterification, and a logical workflow diagram to illustrate its preparation and characterization.

## Molecular Structure and Identification

Isononyl acetate is an organic compound, specifically an ester, valued in the fragrance and flavor industries.<sup>[1][2]</sup> While commercially available isononyl acetate is often a mixture of isomers, the specific compound 7-methyloctyl acetate is a key constituent and possesses a stereocenter, leading to the existence of two distinct enantiomers.<sup>[3][4]</sup>

The designation **(+)-isononyl acetate** refers to the dextrorotatory enantiomer, which rotates plane-polarized light in the clockwise direction.<sup>[5][6]</sup> The corresponding levorotatory enantiomer is denoted as (-)-isononyl acetate.<sup>[4]</sup> The absolute stereochemical configuration (R or S) for the (+)-enantiomer is not consistently reported in publicly available literature; therefore, the structure below represents one of the two possible enantiomers.

- IUPAC Name: 7-methyloctyl acetate[1][3]
- Molecular Formula: C<sub>11</sub>H<sub>22</sub>O<sub>2</sub>[7][8]
- Molecular Weight: 186.29 g/mol [1][7]
- CAS Number: 40379-24-6 (for the isomeric mixture)[2][3][7][8]
- SMILES: CC(C)CCCCCOC(=O)C[3]

Below is a 2D representation of one enantiomer of 7-methyloctyl acetate. The chiral center is marked with an asterisk (\*).

The image you are requesting does not exist or is no longer available.

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*\*(Note: This image is a placeholder for the chemical structure of one enantiomer of 7-methyloctyl acetate)*

## Physicochemical Properties

The following table summarizes the key physicochemical properties of isononyl acetate. It is important to note that these values are typically reported for the mixture of isomers, as data for the pure (+)-enantiomer is scarce.

Property	Value	Reference(s)
Appearance	Colorless liquid	[2][7]
Odor	Sweet, fruity, floral, woody	[9][10][11]
Density	0.863 - 0.873 g/cm <sup>3</sup> at 20°C (estimate)	[3][7][8]
Boiling Point	213 - 221 °C at 760 mmHg (estimate)	[1][2][8][10]
Melting Point	-26 °C (estimate)	[2][8]
Flash Point	71 - 83 °C (160 - 181 °F)	[1][2][7][10]
Water Solubility	12.56 mg/L at 25 °C (estimate)	[2][8][10]
Solubility	Soluble in ethanol	[9][10]
logP (o/w)	4.1 - 4.22 (estimate)	[7][8][10]
Refractive Index	1.420 - 1.425 at 20°C	[1][7][9]
Vapor Pressure	0.158 - 0.2 mmHg at 25°C (estimate)	[1][10]

## Experimental Protocols

### Synthesis of (+)-Isononyl Acetate via Fisher Esterification

The synthesis of isononyl acetate is typically achieved through the Fisher esterification of isononyl alcohol with acetic acid, using a strong acid catalyst.<sup>[7]</sup> To produce the specific (+)-enantiomer, the starting material must be the enantiomerically pure (+)-7-methyloctan-1-ol.

#### Materials:

- (+)-7-methyloctan-1-ol
- Glacial Acetic Acid (in excess)

- Concentrated Sulfuric Acid (catalyst)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride ( $\text{NaCl}$ ) solution (Brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Boiling chips

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus (for purification)
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: To a 250 mL round-bottom flask, add 0.5 mol of (+)-7-methyloctan-1-ol and 1.0 mol of glacial acetic acid (using a 2:1 molar excess of the acid shifts the equilibrium towards the product).<sup>[12]</sup> Add a few boiling chips to the flask.
- Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add 3-4 mL of concentrated sulfuric acid.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to completion.

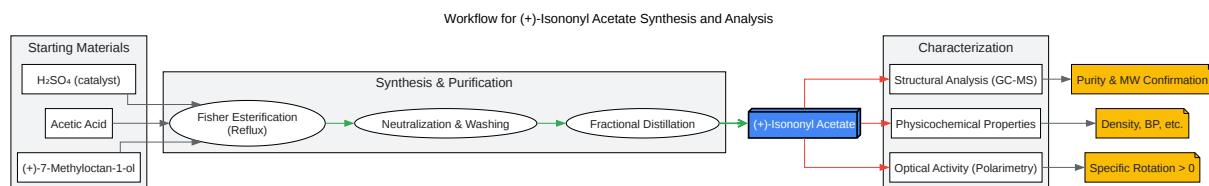
- Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
- Carefully add 100 mL of cold deionized water and shake. Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer sequentially with:
  - 100 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid catalyst. (Caution: CO<sub>2</sub> evolution will cause pressure buildup. Vent the funnel frequently). Repeat until no more gas evolves.
  - 100 mL of saturated sodium chloride solution (brine) to remove residual water and dissolved salts.
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
- Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude **(+)-isononyl acetate** by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.[13]

## Characterization

- Identity and Purity: The identity and purity of the synthesized ester can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram will indicate the purity, while the mass spectrum will provide the molecular weight and fragmentation pattern consistent with the structure of isononyl acetate.
- Optical Activity: The optical rotation of the purified product should be measured using a polarimeter.[13] A positive reading confirms the successful synthesis of the dextrorotatory (+)-enantiomer. The specific rotation can be calculated and compared to literature values if available.

## Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **(+)-isononyl acetate**.



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Caption: Synthesis and Analysis Workflow for **(+)-Isononyl Acetate**.

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